![molecular formula C21H19FN2O4S B2890206 (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(morpholino)methanone CAS No. 1110989-26-8](/img/structure/B2890206.png)
(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(morpholino)methanone
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Overview
Description
Synthesis Analysis
The synthesis of fluoroquinolones, a family to which this compound belongs, involves various synthetic approaches to the quinolone system. These include all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . The specific synthesis process for “(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(morpholino)methanone” is not detailed in the available literature.Chemical Reactions Analysis
The chemical reactions involving fluoroquinolones generally involve cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The specific chemical reactions for “(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(morpholino)methanone” are not detailed in the available literature.Scientific Research Applications
Fluorescent Labeling and Sensing Applications
Quinoline derivatives, including those similar in structure to the compound , have been explored for their fluorescent properties and potential applications in biomedical analysis and labeling. For instance, quinolone derivatives have been synthesized for use as fluorescent labeling reagents, demonstrating strong fluorescence across a wide pH range, making them suitable for diverse applications in bioimaging and diagnostics (Hirano et al., 2004). Such properties highlight the potential utility of quinoline derivatives in creating novel fluorescent probes for biological and chemical sensing.
Antiproliferative Activity
The structural motifs present in quinoline derivatives have been associated with significant antiproliferative activities against various cancer cell lines. For example, studies on 2‐anilino‐3‐aroylquinolines have shown remarkable antiproliferative activity, suggesting that similar compounds could be designed to target tubulin polymerization, a critical process in cell division (Srikanth et al., 2016). This indicates the potential of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(morpholino)methanone in cancer research, particularly in the design of new anticancer agents.
Antibacterial Applications
Quinoline derivatives have also been investigated for their antibacterial properties. The synthesis of tetracyclic quinolone antibacterial agents incorporating thiazolopyrazine structures has demonstrated potent in vitro and in vivo activity against both Gram-positive and Gram-negative bacteria (Jinbo et al., 1994). Such studies underscore the potential of quinoline-based compounds in the development of new antibiotics, especially in the context of increasing antibiotic resistance.
Mechanism of Action
Fluoroquinolones, the family to which this compound belongs, generally work by inhibiting bacterial DNA-gyrase, which results in a high antibacterial activity . The specific mechanism of action for “(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(morpholino)methanone” is not detailed in the available literature.
properties
IUPAC Name |
[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-14-4-2-3-5-19(14)29(26,27)20-16-12-15(22)6-7-18(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBYDQQRBRQFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(morpholino)methanone |
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